molecular formula C11H14BrN B13029342 2-(3-Bromophenyl)-1-methylpyrrolidine

2-(3-Bromophenyl)-1-methylpyrrolidine

Cat. No.: B13029342
M. Wt: 240.14 g/mol
InChI Key: QAZCRNJXPUNPSE-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-1-methylpyrrolidine is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both a bromophenyl group and a pyrrolidine ring allows for versatile chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

QAZCRNJXPUNPSE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CC=C2)Br

Origin of Product

United States

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